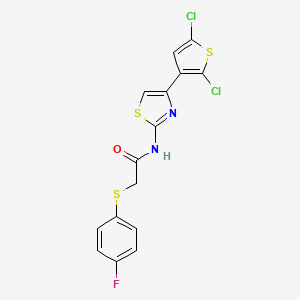

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FN2OS3/c16-12-5-10(14(17)24-12)11-6-23-15(19-11)20-13(21)7-22-9-3-1-8(18)2-4-9/h1-6H,7H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKNWNVNNODKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s unique combination of dichlorothiophene and fluorophenylthio groups differentiates it from analogous thiazole-acetamide derivatives. Key comparisons include:

Key Observations :

- Halogenation: The target compound’s dichlorothiophene and fluorophenyl groups enhance lipophilicity compared to non-halogenated analogs (e.g., ’s methoxy derivatives). This aligns with ’s findings that electron-withdrawing groups (Cl, Br, NO₂) improve antimicrobial penetration .

- Thiophene vs.

- Thioether Linkage : The 4-fluorophenylthio group differs from the amide or piperazine linkages in , possibly influencing metabolic stability or solubility.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step reactions, starting with the assembly of the thiazole core followed by functionalization with dichlorothiophene and 4-fluorophenylthioacetamide groups. Key steps include:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

- Suzuki coupling : For introducing the dichlorothiophenyl group, palladium-catalyzed cross-coupling reactions are effective, requiring inert atmospheres (e.g., N₂) and temperatures of 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Monitor via TLC and HPLC .

Basic: What analytical methods are critical for structural validation?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the thiazole C-2 proton typically appears at δ 7.8–8.2 ppm .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 457.98) and isotopic patterns for Cl/F atoms .

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Basic: How should initial biological activity screening be designed?

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) at 10–100 µM concentrations, monitoring via fluorescence or absorbance .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent variation : Synthesize analogs with modified halogen positions (e.g., 3,4-dichloro vs. 2,5-dichloro thiophene) to assess impact on target binding .

- Bioisosteric replacement : Replace the thiazole with oxazole or pyridine rings to evaluate metabolic stability .

- Data integration : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity trends .

Advanced: What computational tools elucidate mechanistic interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or DNA gyrase. Focus on hydrogen bonds with the acetamide carbonyl and halogen-π interactions .

- MD simulations : GROMACS or AMBER to study stability of ligand-protein complexes over 100 ns trajectories .

- Free-energy calculations : MM-PBSA to quantify binding affinities and identify critical residues .

Advanced: How can reaction conditions be optimized computationally?

- Quantum chemical modeling : Use Gaussian or ORCA to calculate transition states and identify rate-limiting steps (e.g., Suzuki coupling barriers) .

- Reaction path screening : Combine DFT with machine learning (e.g., ICReDD’s workflow) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Advanced: How to resolve contradictions in biological data across studies?

- Assay standardization : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

- Structural analogs : Compare activity of derivatives lacking the 4-fluorophenylthio group to isolate pharmacophore contributions .

- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in bioactivity across related thiazole-acetamides .

Advanced: What strategies assess stability and reactivity in biological systems?

- Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions; monitor via LC-MS for hydrolyzed or oxidized products .

- Plasma stability : Incubate in rat/human plasma (37°C, 1–24 h) and quantify parent compound remaining .

- Reactivity with biomolecules : Test thiol-reactivity (e.g., glutathione adduct formation) using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.